3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one
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Overview
Description
3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C21H22N2O2S2 and a molecular weight of 398.55 g/mol . This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one involves multiple steps. One common synthetic route includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds to form the thienopyrimidine core . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothieno or pyrimidine rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction . Major products formed from these reactions include various substituted thienopyrimidines with potential biological activities .
Scientific Research Applications
3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar compounds include other thienopyrimidines such as:
- 3-Allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one
- 3-Allyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties . The uniqueness of 3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H22N2O2S2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22N2O2S2/c1-3-12-23-20(24)18-16-6-4-5-7-17(16)27-19(18)22-21(23)26-13-14-8-10-15(25-2)11-9-14/h3,8-11H,1,4-7,12-13H2,2H3 |
InChI Key |
WUMWAZDIQQHIFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Origin of Product |
United States |
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